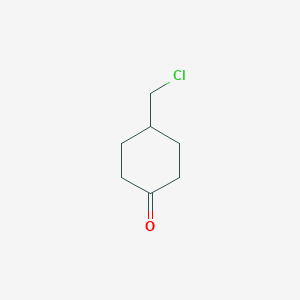
4-(Chloromethyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)cyclohexanone is an organic compound with the molecular formula C7H11ClO. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. The compound features a cyclohexanone ring substituted with a chloromethyl group, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)cyclohexanone can be synthesized through several methods. One common approach involves the chlorination of cyclohexanone using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime using hydroxylamine hydrochloride.
Reduction: Reduction of this compound with sodium borohydride yields 4-(Chloromethyl)cyclohexanol.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-(Chloromethyl)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Chloromethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)cyclohexanone involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Cyclohexanone: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methylcyclohexanone: Substituted with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)cyclohexanone: Similar structure but with a bromine atom, which can lead to different reaction kinetics and products.
Uniqueness: 4-(Chloromethyl)cyclohexanone is unique due to its chloromethyl group, which imparts higher reactivity and versatility in organic synthesis compared to its analogs. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
Properties
Molecular Formula |
C7H11ClO |
|---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
4-(chloromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11ClO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 |
InChI Key |
LKOGKCNQLBOVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


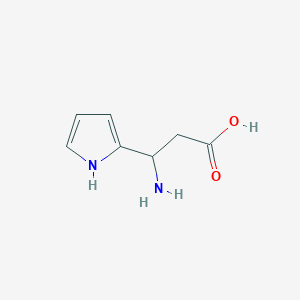
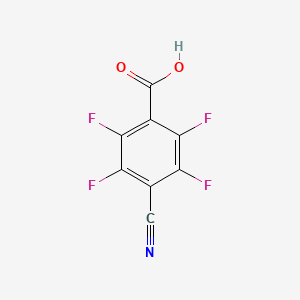
![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
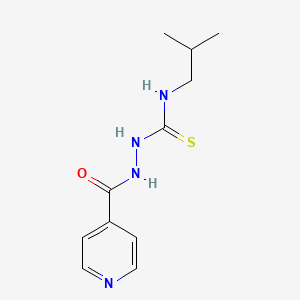
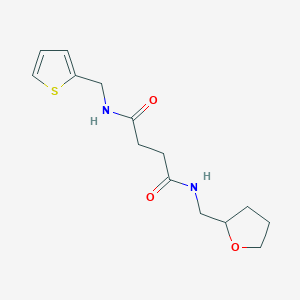
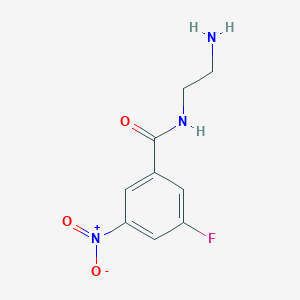
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
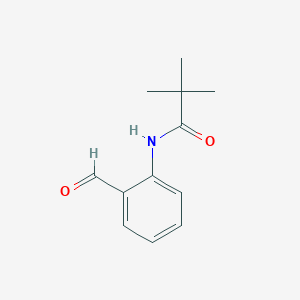

![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
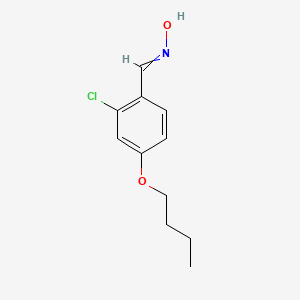
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
